

# Understanding the structure-activity relationship of AZ-Ghs-22

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An In-depth Technical Guide on the Structure-Activity Relationship of AZ-Ghs-22

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of **AZ-Ghs-22**, a potent and non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This document outlines the key quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development efforts in this area.

### Introduction

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. Its endogenous ligand is ghrelin. The receptor exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of an agonist. Inverse agonists of GHS-R1a, such as **AZ-Ghs-22**, are of significant interest as potential therapeutic agents for obesity and other metabolic disorders because they can reduce this basal activity. **AZ-Ghs-22** was developed from an acylurea series of ghrelin modulators identified through high-throughput screening, with subsequent optimization of its binding affinity and pharmacological properties.[1][2]

# Structure-Activity Relationship and Quantitative Data







The development of **AZ-Ghs-22** involved systematic modifications of an initial hit compound to improve potency and modulate activity from partial agonism to inverse agonism. The key structural features influencing the activity of this acylurea series are summarized in the table below.



| Compound             | Structure   | GHS-R1a<br>Affinity (IC50,<br>nM) | Functional<br>Activity | Key Structural<br>Modifications<br>from Hit  |
|----------------------|---|-----------------------------------|------------------------|--|
| Hit Compound<br>(34) | 2-chloro-N-({[6-<br>(morpholin-4-<br>ylsulfonyl)-1,3-<br>benzothiazol-2-<br>yl]amino}carbony<br>l)benzamide                                 | 210                               | Partial Agonist        | -  |
| Intermediate (35)    | 2-chloro-N-({[6-<br>({3-[4-<br>methylpiperazin-<br>1-<br>yl]propyl}sulfonyl<br>)-1,3-<br>benzothiazol-2-<br>yl]amino}carbony<br>l)benzamide | 1.3                               | Partial Agonist        | Substitution of the morpholinylsulfo nyl with a (3-(4-methylpiperazin-1-yl)propyl)sulfonyl side chain. |
| AZ-Ghs-22 (37)       | 2-chloro-5- morpholin-4-yl-N- ({[6-({3-[4- methylpiperazin- 1- yl]propyl}sulfonyl )-1,3- benzothiazol-2- yl]amino}carbony l)benzamide       | 6.7                               | Inverse Agonist        | Addition of a morpholine moiety at the 5-position of the phenyl ring.[3]                               |
| AZ-Ghs-38 (36)       | 2-chloro-5-<br>(dimethylamino)-<br>N-({[6-({3-[4-<br>methylpiperazin-<br>1-<br>yl]propyl}sulfonyl<br>)-1,3-                                 | 0.77                              | Inverse Agonist        | Addition of a dimethylamino group at the 5-position of the phenyl ring, leading to CNS penetration.[3] |



benzothiazol-2yl]amino}carbony l)benzamide

Table 1: Structure-Activity Relationship of Acylurea GHS-R1a Modulators. Data sourced from McCoull et al. J Med Chem. 2014;57(14):6128-6140.[4]

The crucial modification that converted partial agonists into inverse agonists was the substitution on the phenyl ring. Specifically, the introduction of a morpholine group in **AZ-Ghs-22** and a dimethylamino group in AZ-Ghs-38 resulted in inverse agonistic properties.

# Experimental Protocols GHS-R1a Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the GHS-R1a receptor.

#### Methodology:

- Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GHS-R1a are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
- Radioligand Binding: A competition binding assay is performed using a radiolabeled ligand (e.g., [125I]-ghrelin or a synthetic agonist like [3H]-MK-0677).
- Assay Protocol:
  - Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., AZ-Ghs-22).
  - The incubation is carried out in a suitable buffer (e.g., 25 mM HEPES, 1 mM MgCl2, 2.5 mM CaCl2, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.



- Non-specific binding is determined in the presence of a high concentration of a nonlabeled GHS-R1a ligand.
- Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition curve.

### In Vivo Food Intake Study in Mice

Objective: To evaluate the effect of AZ-Ghs-22 on food intake in mice.

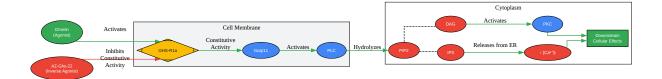
#### Methodology:

- Animals: Male C57BL/6J mice are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
- Acclimatization: The animals are acclimated to the experimental conditions, including handling and gavage administration, for several days before the study.
- Compound Administration: AZ-Ghs-22 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally by gavage at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle only.
- Food Intake Measurement: Immediately after compound administration, a pre-weighed amount of food is provided to each mouse. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is collected and accounted for to ensure accurate measurement.
- Data Analysis: The cumulative food intake at each time point is calculated and compared between the treated and vehicle control groups using appropriate statistical methods (e.g., ttest or ANOVA).

## **Signaling Pathways and Visualizations**



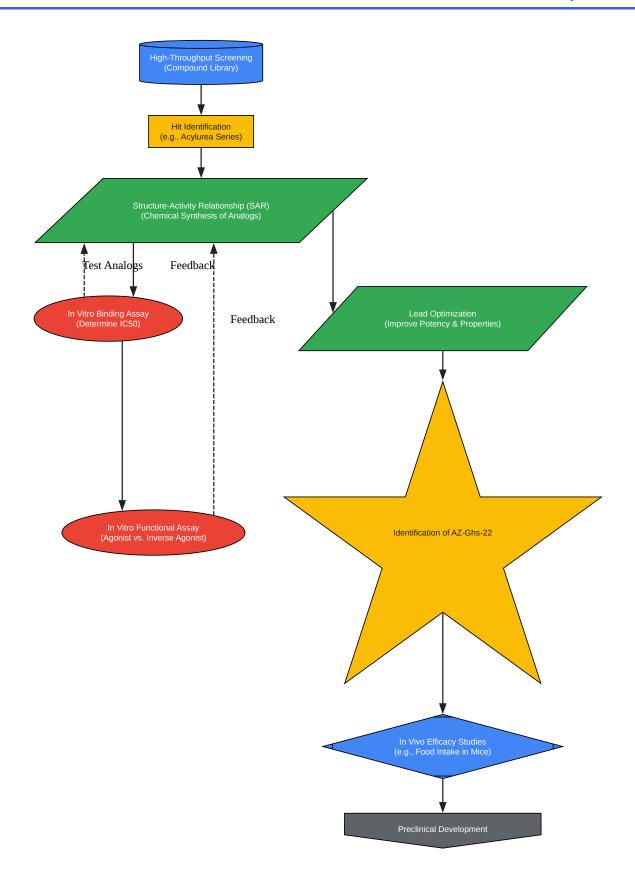
AZ-Ghs-22 acts as an inverse agonist at the GHS-R1a receptor. This receptor is constitutively active and primarily signals through the  $G\alpha q/11$  pathway. The following diagrams illustrate the GHS-R1a signaling pathway and a typical experimental workflow for identifying GHS-R1a modulators.



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Caption: GHS-R1a Signaling Pathway and Point of Intervention for AZ-Ghs-22.





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Caption: Workflow for the Discovery and Optimization of AZ-Ghs-22.



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